molecular formula C6H11N3O2Si B3358970 1-(Trimethylsilyl)-2-nitroimidazole CAS No. 83107-48-6

1-(Trimethylsilyl)-2-nitroimidazole

Cat. No.: B3358970
CAS No.: 83107-48-6
M. Wt: 185.26 g/mol
InChI Key: SXSKBECMUBMQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)-2-nitroimidazole is a compound that features a trimethylsilyl group attached to a nitroimidazole ring. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume

Preparation Methods

One common method involves the reaction of 2-nitroimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Trimethylsilyl)-2-nitroimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)-2-nitroimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-2-nitroimidazole involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive sites on molecules, allowing for selective reactions to occur. This protection is particularly useful in multi-step synthetic processes where specific functional groups need to be preserved until a later stage . The nitro group can participate in redox reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

1-(Trimethylsilyl)-2-nitroimidazole can be compared with other silylated imidazoles and nitroimidazoles:

The uniqueness of this compound lies in its combination of a protective silyl group and a reactive nitro group, offering a balance of stability and reactivity that is valuable in various chemical processes.

Properties

IUPAC Name

trimethyl-(2-nitroimidazol-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2Si/c1-12(2,3)8-5-4-7-6(8)9(10)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSKBECMUBMQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CN=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447622
Record name 1H-Imidazole, 2-nitro-1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83107-48-6
Record name 1H-Imidazole, 2-nitro-1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsilyl)-2-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1-(Trimethylsilyl)-2-nitroimidazole
Reactant of Route 3
1-(Trimethylsilyl)-2-nitroimidazole
Reactant of Route 4
1-(Trimethylsilyl)-2-nitroimidazole
Reactant of Route 5
1-(Trimethylsilyl)-2-nitroimidazole
Reactant of Route 6
Reactant of Route 6
1-(Trimethylsilyl)-2-nitroimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.